molecular formula C24H27N5O4S B287621 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B287621
M. Wt: 481.6 g/mol
InChI Key: XXBNJBZOUKZBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide, also known as EPPS, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. It is a derivative of the pyrazolopyrimidine class of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and suppress angiogenesis, which are important processes in the growth and spread of cancer cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its potent biological activity, which allows for the study of its effects at low concentrations. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are many potential future directions for research on 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide. One direction is the study of its effects on other signaling pathways involved in cell growth, proliferation, and inflammation. Another direction is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Additionally, the study of this compound in combination with other drugs or therapies may provide new insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethoxy-3-nitrobenzene in the presence of a base to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-5-amine in the presence of a coupling agent to form the final product, this compound.

Scientific Research Applications

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Properties

Molecular Formula

C24H27N5O4S

Molecular Weight

481.6 g/mol

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H27N5O4S/c1-5-7-19-21-22(29(4)27-19)24(30)26-23(25-21)18-14-17(12-13-20(18)33-6-2)34(31,32)28-16-10-8-15(3)9-11-16/h8-14,28H,5-7H2,1-4H3,(H,25,26,30)

InChI Key

XXBNJBZOUKZBIY-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)C)OCC)C

SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)C)OCC)C

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)C)OCC)C

Origin of Product

United States

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